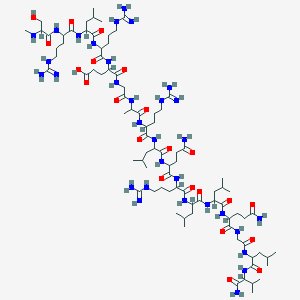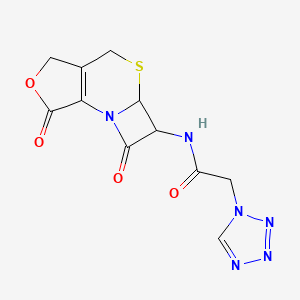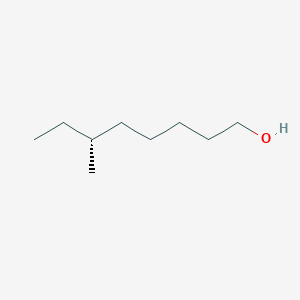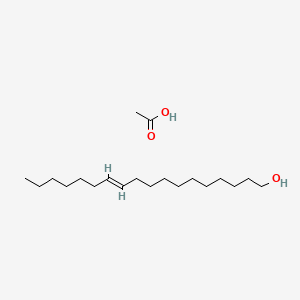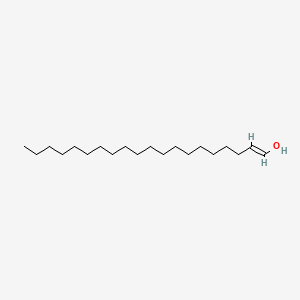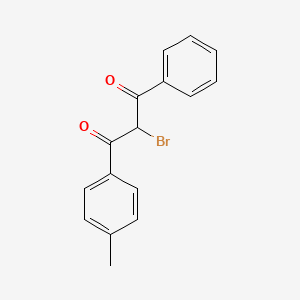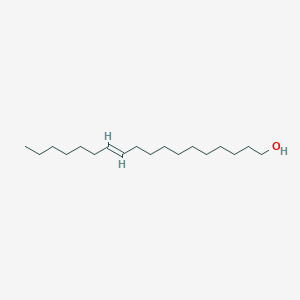
11-Octadecen-1-ol
Overview
Description
11-Octadecen-1-ol, also known as (E)-11-Octadecen-1-ol or trans-11-Octadecen-1-ol, is an unsaturated fatty alcohol with the molecular formula C18H36O. It is a colorless to pale yellow liquid with a mild odor. This compound is commonly found in nature, particularly in the waxes of plants and animals. It is used in various industrial applications, including cosmetics, pharmaceuticals, and as a chemical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Octadecen-1-ol can be synthesized through the selective hydrogenation of oleic acid. The process involves the use of a catalyst, such as ruthenium-tin-alumina, under specific conditions. The reaction typically occurs at a temperature of 250°C and a pressure of 5.6 MPa, resulting in a high yield of this compound .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of oleic acid esters derived from natural sources like beef fat, fish oil, and olive oil. The Bouveault-Blanc reduction method is also employed, which avoids the reduction of the carbon-carbon double bond present in the molecule .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 11-Octadecenal or 11-Octadecanoic acid.
Reduction: The compound can be reduced to form saturated alcohols like octadecanol.
Substitution: It can participate in substitution reactions to form various esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Acid chlorides and alcohols under acidic or basic conditions.
Major Products:
Oxidation: 11-Octadecenal, 11-Octadecanoic acid.
Reduction: Octadecanol.
Substitution: Esters and ethers of this compound.
Scientific Research Applications
11-Octadecen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chemical intermediate in the synthesis of other compounds.
Biology: Studied for its role in biological membranes and as a pheromone component in insects.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to penetrate biological membranes.
Industry: Utilized in the production of surfactants, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of 11-Octadecen-1-ol involves its interaction with biological membranes. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients. The compound’s molecular targets include membrane lipids and proteins involved in cellular transport processes .
Comparison with Similar Compounds
Oleyl Alcohol (cis-9-Octadecen-1-ol): Similar in structure but differs in the position of the double bond.
Stearyl Alcohol (Octadecan-1-ol): A saturated fatty alcohol used in cosmetics and pharmaceuticals.
Cetyl Alcohol (Hexadecan-1-ol): Another saturated fatty alcohol used as an emulsifier and thickener in cosmetic products.
Uniqueness of 11-Octadecen-1-ol: this compound is unique due to its unsaturated nature and the position of the double bond, which imparts specific chemical and physical properties. Its ability to integrate into biological membranes and alter their properties makes it particularly valuable in drug delivery and other biomedical applications.
Properties
IUPAC Name |
(E)-octadec-11-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-8,19H,2-6,9-18H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLQWXUVTXCDDL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


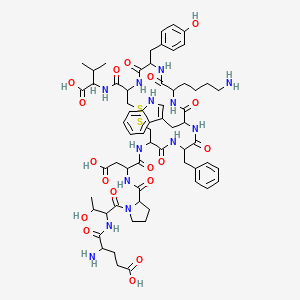
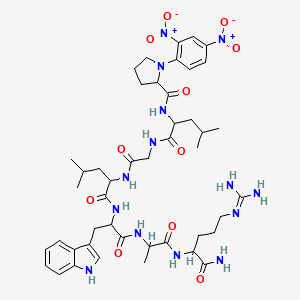
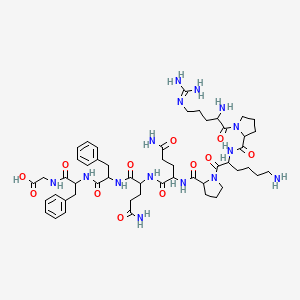
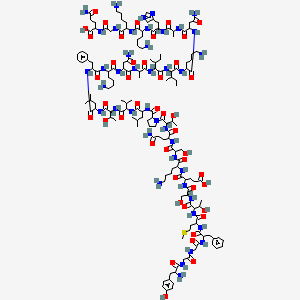
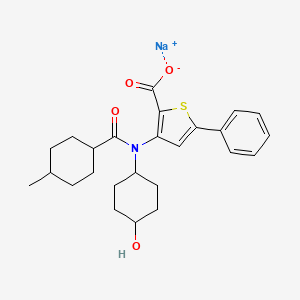

![N-[(1R)-3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B8262181.png)
